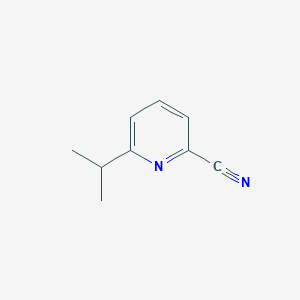

2-Cyano-6-isopropylpyridine

Vue d'ensemble

Description

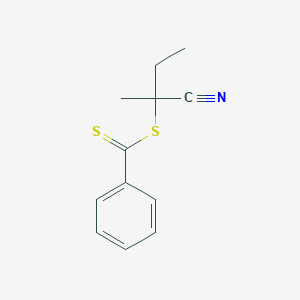

“2-Cyano-6-isopropylpyridine” is a chemical compound with the molecular formula C9H10N2 . It is also known by its IUPAC name, 6-propan-2-ylpyridine-2-carbonitrile.

Molecular Structure Analysis

The InChI code for 2-Cyano-6-isopropylpyridine is 1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3. This code represents the molecular structure of the compound.

Applications De Recherche Scientifique

Ligand Synthesis and Coordination Chemistry

Research on derivatives of pyridines, like 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, highlights their use as ligands in coordination chemistry. These derivatives have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (Halcrow, 2005).

Synthesis of Novel Compounds with Antimicrobial Activity

The condensation reaction between various pyridine derivatives has led to the synthesis of new compounds with potential applications in antimicrobial and antifungal areas. These compounds have shown moderate antifungal activity and are particularly effective against Cryptococcus neoformans (Rusnac et al., 2020).

Photophysical and Magnetic Properties

Pyridine derivatives have been utilized in the study of photophysical and magnetic properties. For instance, coordination polymers featuring pyrimidine-2-carboxylato ligands demonstrated antiferromagnetic interactions and spin-canted antiferromagnetism, useful in understanding magnetic coupling (Rodrı́guez-Diéguez et al., 2007).

Development of Macrocyclic Ligands

The design and synthesis of pyridine-containing macrocyclic ligands have been explored, especially in creating metal complexes. These studies focus on the coordination preferences of different metal ions and their potential applications in metal ion transportation and separation (Rezaeivala & Keypour, 2014).

DNA Photodamage Studies

In the field of biochemistry, pyridine derivatives have been implicated in the study of DNA photodamage. Understanding the formation of bipyrimidine photoproducts in cellular DNA due to sunlight exposure is crucial in assessing the genotoxicity of UVA radiation (Cadet et al., 2012).

Synthetic Chemistry Applications

Pyridine derivatives are instrumental in synthetic chemistry for creating various compounds. They have been used in displacement reactions to create 2-aminopyridines with diverse polar substituents (Teague, 2008), and in photolytic/photocatalytic degradation studies of pyridines (Stapleton et al., 2010).

Photocatalytic Water Reduction

Research on penta-pyridyl type ligands coordinated to various metal ions has shed light on their use in photocatalytic water reduction, an essential process in exploring alternative energy sources (Bachmann et al., 2013).

Ion-Molecule Reactions

Studies involving the pyridine radical cation have demonstrated its rearrangement in ion-molecule reactions, offering insights into proton-transport catalysis and cyano-transfer reactions (Trikoupis et al., 1999).

Molecular Magnet Research

The synthesis and characterization of manganese-azido systems with pyridyl ligands have contributed to the development of high-dimensional molecular magnets, leading to new ferro-antiferromagnetic complexes (Escuer et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

6-propan-2-ylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(2)9-5-3-4-8(6-10)11-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFCKUYJJATYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621302 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-6-isopropylpyridine | |

CAS RN |

337904-76-4 | |

| Record name | 6-(Propan-2-yl)pyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

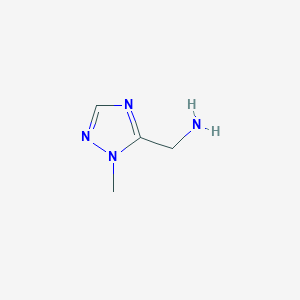

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1603451.png)